![molecular formula C14H14N2O2 B188646 [4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol CAS No. 92245-50-6](/img/structure/B188646.png)
[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol is an organic compound with the molecular formula C14H14N2O2. It is a derivative of benzenemethanol where the hydrogen atom is replaced by a 4-[(4-methoxyphenyl)azo] group. This compound is known for its vibrant color and is often used in dye and pigment industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol typically involves the azo coupling reaction. This reaction is carried out by diazotizing 4-methoxyaniline with sodium nitrite in an acidic medium, followed by coupling with benzenemethanol. The reaction conditions usually require maintaining a low temperature to ensure the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and inks.
Mecanismo De Acción
The mechanism of action of [4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenemethanol, 4-methoxy-
- Benzenemethanol, α-ethyl-4-methoxy-
- 4-Methoxyphenyl methyl carbinol
Uniqueness
[4-[(4-Methoxyphenyl)diazenyl]phenyl]methanol is unique due to its azo group, which imparts distinct chemical and physical properties. This group allows the compound to participate in azo coupling reactions, making it valuable in dye and pigment synthesis. Its vibrant color and stability also set it apart from other similar compounds.
Propiedades
Número CAS |
92245-50-6 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
[4-[(4-methoxyphenyl)diazenyl]phenyl]methanol |
InChI |
InChI=1S/C14H14N2O2/c1-18-14-8-6-13(7-9-14)16-15-12-4-2-11(10-17)3-5-12/h2-9,17H,10H2,1H3 |
Clave InChI |
OFFHRTAABMTUCR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO |
SMILES canónico |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CO |
Solubilidad |
1.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



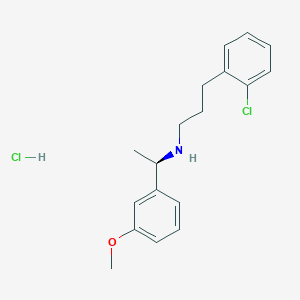

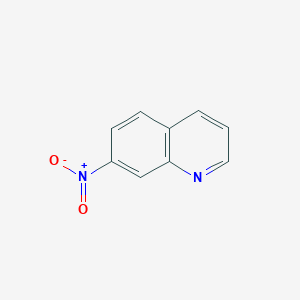
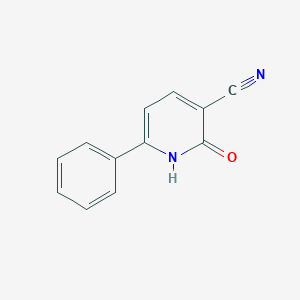

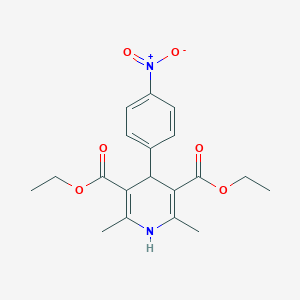
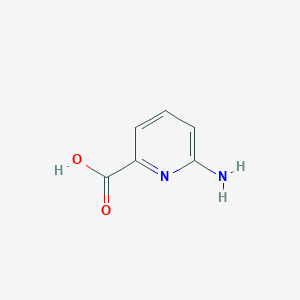
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)


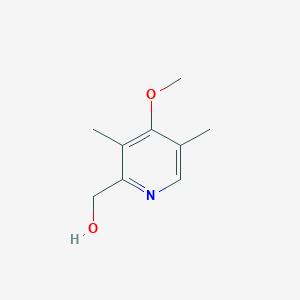

![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
